Methyl 2-acetamido-5-methoxybenzoate
Description
Methyl 2-acetamido-5-methoxybenzoate is a benzoic acid derivative featuring an acetamido group at position 2 and a methoxy group at position 5 of the aromatic ring. Such compounds are often intermediates in pharmaceutical synthesis or impurities in drug formulations, as seen in analogs like Methyl 4-acetamido-5-chloro-2-methoxybenzoate, a known impurity in metoclopramide .
Properties
CAS No. |
39495-36-8 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl 2-acetamido-5-methoxybenzoate |
InChI |
InChI=1S/C11H13NO4/c1-7(13)12-10-5-4-8(15-2)6-9(10)11(14)16-3/h4-6H,1-3H3,(H,12,13) |
InChI Key |
DHGZRMROVNNSPU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)C(=O)OC |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-acetamido-5-methoxybenzoate with its analogs based on substituent patterns, synthetic applications, and pharmacological relevance.
Table 1: Structural Analogs and Key Differences
*Similarity scores derived from structural fingerprint analysis (Tanimoto coefficient) .
Key Findings:
Methoxy groups at position 2 (vs. 5) may enhance metabolic stability compared to hydroxy-substituted analogs .
Halogenation Effects :
- Chloro or bromo substitution at position 5 (e.g., Methyl 4-acetamido-5-chloro-2-methoxybenzoate) increases molecular weight and lipophilicity, which could influence pharmacokinetic profiles .
Pharmacological Relevance :
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate is identified as a chromatographically monitored impurity in metoclopramide, emphasizing the need for stringent purity control in APIs (Active Pharmaceutical Ingredients) .
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